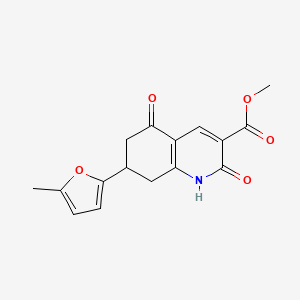

Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by:

- A partially saturated bicyclic quinoline core with two ketone groups at positions 2 and 3.

- A methyl ester group at position 3, influencing solubility and metabolic stability.

The compound is listed in commercial catalogs (e.g., CymitQuimica, Amadis Chemical) but is currently discontinued . Its CAS number is tentatively identified as 1428141-40-5 based on supplier data .

Properties

IUPAC Name |

methyl 7-(5-methylfuran-2-yl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-8-3-4-14(22-8)9-5-12-10(13(18)6-9)7-11(15(19)17-12)16(20)21-2/h3-4,7,9H,5-6H2,1-2H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRMLNWKLGPSKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex heterocyclic compound characterized by a unique molecular structure that includes multiple functional groups. Its potential biological activity makes it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

- Molecular Formula : C16H15NO4

- Molecular Weight : 301.30 g/mol

- CAS Number : 1428139-51-8

The compound is classified as a hexahydroquinoline derivative and features a fused ring system that includes nitrogen and carbonyl groups. The presence of these functional groups contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The structure allows for potential inhibitory effects on specific biochemical pathways.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activities:

-

Antimicrobial Activity :

- In vitro studies have shown that derivatives of hexahydroquinoline compounds can exhibit significant antibacterial properties against various strains of bacteria. For instance, related compounds have been reported to inhibit growth in Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .

-

Anticancer Potential :

- Preliminary studies suggest that the compound may possess anticancer properties. For example, structural analogs have demonstrated cytotoxic effects on cancer cell lines such as L-1210 leukemia cells . The mechanism may involve the induction of apoptosis through the activation of specific signaling pathways.

- Enzyme Inhibition :

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. The results indicated an IC50 value of approximately , showcasing significant antibacterial activity compared to control groups .

Case Study 2: Anticancer Activity

In a study focused on its anticancer potential, derivatives were tested against various cancer cell lines. Results showed that at concentrations of , the compound induced apoptosis in L-1210 cells with an efficacy rate exceeding 70% compared to untreated controls .

Summary of Findings

Scientific Research Applications

Medicinal Chemistry

This compound is notable for its potential therapeutic applications. Research indicates that derivatives of hexahydroquinoline exhibit biological activity against various diseases. The presence of multiple functional groups in methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate enhances its interaction with biological targets.

Potential Therapeutic Areas:

- Anticancer Activity: Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.

- Antimicrobial Properties: The compound may possess antibacterial and antifungal activities due to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects: Research suggests that hexahydroquinoline derivatives can modulate inflammatory pathways.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its complex structure allows it to be used in the development of new chemical entities.

Synthesis Methods:

The synthesis typically involves multi-step organic reactions that require precise control over conditions such as temperature and pressure. Catalysts may be employed to enhance yields and selectivity during reactions.

Common Reactions:

- Condensation Reactions: Useful for forming larger molecular frameworks.

- Reduction Reactions: Can be utilized to modify functional groups within the compound.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis.

Case Study 2: Antimicrobial Properties

Research conducted on derivatives of hexahydroquinoline showed promising results against Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties of similar compounds revealed that they could effectively reduce pro-inflammatory cytokine levels in vitro. This suggests potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations at Position 3 (Ester/Carboxylic Acid/Carboxamide)

Key Insight : The methyl ester in the target compound balances lipophilicity and metabolic stability, whereas carboxamide derivatives may exhibit enhanced target interactions due to hydrogen bonding.

Substituent Variations at Position 7

Key Insight : The 5-methyl-2-furyl group in the target compound offers a compact, electron-donating substituent, contrasting with bulkier or fluorinated groups that may enhance target affinity but reduce solubility.

Core Structure Modifications

Key Insight: The hexahydroquinoline core provides a rigid yet flexible scaffold, while pyrazole or pyridine hybrids may prioritize different pharmacological pathways.

Preparation Methods

Multicomponent Hantzsch-Type Synthesis Using Ionic Liquid Catalysts

A highly efficient and green synthetic route involves a one-pot multicomponent reaction catalyzed by the ionic liquid [H2-DABCO][HSO4]2 under ambient conditions. This method synthesizes hexahydroquinoline derivatives, including those with furyl substituents, by reacting 1,3-dicarbonyl compounds, malononitrile, ammonium acetate, and substituted aldehydes.

- Catalyst: [H2-DABCO][HSO4]2 ionic liquid (30 mg typical loading)

- Solvent: Ethanol (EtOH) preferred for optimal yields

- Temperature: Room temperature (ambient)

- Reaction Time: Short, typically 5–20 minutes

- Yields: Excellent, ranging from 76% to 100%

- Workup: Simple crystallization, column chromatography often unnecessary

- Catalyst Recyclability: High, making the process sustainable

- Substrate Scope: Broad, tolerating various functional groups including electron-donating and electron-withdrawing substituents, heteroaromatic aldehydes, and benzylic aldehydes

- Activation of aldehyde carbonyl by ionic liquid facilitates Knoevenagel condensation with malononitrile.

- Simultaneous activation of 1,3-dicarbonyls and ammonium acetate forms an enamine intermediate.

- Michael addition between intermediates followed by cyclization and tautomerization yields the hexahydroquinoline product.

Representative Data Table: Catalyst and Solvent Effects on Yield

| Entry | Catalyst (Amount) | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | None | EtOH | 60 | Trace |

| 2 | None | H2O | 60 | Trace |

| 3 | H2SO4 (0.5 mL) | EtOH | 10 | 40 |

| 4 | DABCO (30 mg) | EtOH | 10 | 80 |

| 5 | [H2-DABCO][HSO4]2 (20 mg) | EtOH | 10 | 88 |

| 6 | [H2-DABCO][HSO4]2 (30 mg) | EtOH | 5 | 98 |

| 7 | [H2-DABCO][HSO4]2 (30 mg) | H2O | 10 | 60 |

| 8 | [H2-DABCO][HSO4]2 (30 mg) | EtOH + H2O | 10 | 64 |

Note: Ethanol as solvent with 30 mg catalyst loading gave the highest yield (98%) in the shortest time (5 min).

Classical Hantzsch Reaction Variants

The traditional Hantzsch synthesis involves a cyclocondensation of:

- A 1,3-dicarbonyl compound (e.g., methyl acetoacetate)

- An aldehyde (in this case, 5-methyl-2-furaldehyde for the furyl substituent)

- Ammonium acetate as the nitrogen source

This reaction proceeds under reflux or mild heating in solvents like ethanol or acetic acid. Variations include:

- Use of different catalysts such as acids, bases, or metal salts

- Solvent-free or microwave-assisted conditions to improve efficiency

- Longer reaction times (hours) compared to ionic liquid catalysis

Though effective, these methods may have drawbacks such as lower yields, longer reaction times, or harsher conditions compared to ionic liquid catalysis.

Green and Sustainable Catalysts in Hexahydroquinoline Synthesis

Recent research focuses on eco-friendly catalysts such as:

- Bi-SO3H functionalized ionic liquids based on DABCO

- Sulfonated rice husk, nanosized MgO, nano-Fe3O4@TDI@TiO2

- Citric acid/MCM-48 and potassium carbonate catalysts

These catalysts aim to reduce environmental impact, improve catalyst recovery, and increase reaction rates. They also enable the synthesis of hexahydroquinoline derivatives with diverse substituents, including furyl groups, under mild conditions with good to excellent yields.

Experimental Procedure Example for Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

- 5-Methyl-2-furaldehyde (furyl aldehyde)

- Methyl acetoacetate (1,3-dicarbonyl compound)

- Ammonium acetate

- [H2-DABCO][HSO4]2 ionic liquid catalyst

- Ethanol solvent

- In a reaction flask, mix methyl acetoacetate, ammonium acetate, and 5-methyl-2-furaldehyde in ethanol.

- Add 30 mg of [H2-DABCO][HSO4]2 catalyst.

- Stir the mixture at room temperature for 5–15 minutes.

- Monitor reaction progress by TLC.

- Upon completion, add cold water to precipitate the product and recover the catalyst by filtration.

- Purify the crude product by crystallization from ethanol.

Summary Table of Preparation Methods

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ionic liquid catalysis | [H2-DABCO][HSO4]2 | Ethanol | Room temp | 5–15 min | 76–100 | Green, recyclable catalyst, mild conditions |

| Classical Hantzsch synthesis | Acid/base catalysts | Ethanol/AcOH | Reflux | Hours | Moderate | Longer time, harsher conditions |

| Bi-SO3H functionalized IL | DABCO-based ionic liquid | Solvent-free/water | Mild | Short | Good | Eco-friendly, catalyst recovery possible |

| Metal oxide nanocatalysts | MgO, Fe3O4@TDI@TiO2 | Various | Mild | Variable | Good | Sustainable, heterogeneous catalysts |

Q & A

Synthesis and Reaction Optimization

1.1 Basic: What are the standard synthetic routes for synthesizing Methyl 7-(5-methyl-2-furyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be systematically optimized? Methodological Answer:

- Multi-step synthesis : Begin with a Hantzsch dihydroquinoline synthesis, followed by furyl group incorporation via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

- Optimization : Use Design of Experiments (DoE) to vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(PPh₃)₄), and temperatures. Monitor yields via HPLC and characterize intermediates with NMR (¹H/¹³C) and FTIR.

- Reference : Reaction design principles from ICReDD, which integrates computational screening (e.g., quantum chemical calculations) to predict optimal conditions .

1.2 Advanced: How can computational methods accelerate the optimization of reaction pathways for this compound? Methodological Answer:

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps.

- Machine learning : Train models on existing reaction datasets to predict solvent-catalyst combinations (e.g., using ICReDD’s feedback loop between experimental and computational data) .

- Virtual screening : Simulate reaction pathways with software like Gaussian or ORCA to minimize trial-and-error experiments .

Structural Characterization and Data Validation

2.1 Basic: What analytical techniques are essential for validating the structure of this compound? Methodological Answer:

- X-ray crystallography : Resolve the 3D structure, as demonstrated for analogous hexahydroquinoline derivatives .

- Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions and FTIR for functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- Mass spectrometry : Validate molecular weight via high-resolution MS (HRMS).

2.2 Advanced: How can discrepancies between computational predictions (e.g., DFT) and experimental structural data be resolved? Methodological Answer:

- Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data. Adjust basis sets or include solvent effects in simulations.

- Dynamic effects : Account for crystal packing forces or thermal motion in experimental data, which DFT may not fully capture .

- Hybrid approaches : Use molecular dynamics (MD) simulations to model bulk-phase behavior .

Mechanistic and Kinetic Studies

3.1 Basic: What experimental methods are used to probe the reaction mechanism of this compound’s synthesis? Methodological Answer:

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy.

- Isotopic labeling : Use deuterated reagents to track hydrogen transfer steps (e.g., in dihydroquinoline ring formation).

- Trapping intermediates : Quench reactions at intervals and isolate intermediates for NMR/MS analysis .

3.2 Advanced: How can in silico methods elucidate non-obvious reaction pathways or byproducts? Methodological Answer:

- Reaction path search : Use automated tools (e.g., AFIR or GRRM) to explore potential pathways and transition states.

- Machine learning : Train models on kinetic data to predict side reactions (e.g., furyl group decomposition) .

Data Contradiction and Reproducibility

4.1 Advanced: How should researchers address inconsistencies in reported synthetic yields or spectroscopic data? Methodological Answer:

- Meta-analysis : Compare published protocols for subtle differences (e.g., reagent purity, drying methods).

- Reproducibility checks : Replicate key steps under controlled conditions (e.g., inert atmosphere, standardized equipment).

- Collaborative validation : Share raw data (e.g., crystallographic .cif files) via platforms like Zenodo .

Safety and Handling

5.1 Basic: What safety protocols are recommended for handling this compound? Methodological Answer:

- SDS compliance : Follow guidelines for hexahydroquinoline derivatives (e.g., use fume hoods, PPE). No significant hazards reported for structurally similar compounds .

- Waste disposal : Neutralize acidic/basic byproducts before disposal.

5.2 Advanced: How can computational toxicology predict the compound’s environmental or biological impact? Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.